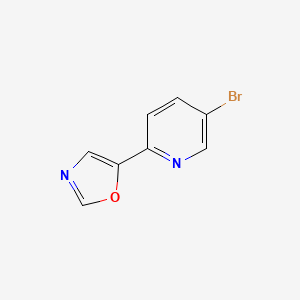
5-Bromo-1-isopropylindoline-2,3-dione
Übersicht
Beschreibung
5-Bromo-1-isopropylindoline-2,3-dione is a chemical compound . It is a derivative of indoline-2,3-dione . The CAS number for this compound is 397846-39-8 .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives has been reported in the literature . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . This involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves the synthesis from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid .Chemical Reactions Analysis
The chemical reactions involving isoindoline-1,3-dione derivatives have been studied . These reactions involve the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Cytotoxic Activity
Indole phytoalexins, including 5-bromosubstituted derivatives, have been investigated for their antiproliferative and cytotoxic effects against human cancer cell lines. In vitro screening revealed that some analogues exhibited activity comparable to or better than cisplatin, a widely used chemotherapy drug. Remarkably, these compounds demonstrated lower toxicity toward normal cells than cisplatin .
Antifungal Properties
Indole phytoalexins, including 5-bromo derivatives, possess antifungal activity. These compounds play a crucial role in plant defense mechanisms when the plant is exposed to stressors such as pathogens. Their ability to inhibit fungal growth makes them valuable candidates for further study .
Antibacterial Effects
While not as potent as their antifungal activity, indole phytoalexins exhibit moderate antibacterial effects. Investigating the specific antibacterial mechanisms and potential applications could yield valuable insights .
Antiprotozoal Activity
Indole phytoalexins have also shown promise as antiprotozoal agents. Further research into their efficacy against protozoan infections could lead to novel therapeutic options .
Cancer Chemoprevention
High consumption of cruciferous vegetables (which contain indole phytoalexins) has been associated with decreased cancer risk in humans. These compounds may have cancer chemopreventive properties, making them intriguing candidates for preventive strategies .
Structural Modifications and OLED Applications
Researchers have explored synthetic modifications of indole derivatives, including 5-bromo-2-isopropylisoindoline-1,3-dione. For instance, a mixture of this compound was used in the synthesis of an iridium (III) complex with potential applications in orange-emitting organic light-emitting diodes (OLEDs) .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 5-bromo-1-isopropylindoline-2,3-dione, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-Bromo-1-isopropylindoline-2,3-dione may interact with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of indole derivatives has been underscored .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1-propan-2-ylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)11(13)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTKQWAMBKOMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-isopropylindoline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



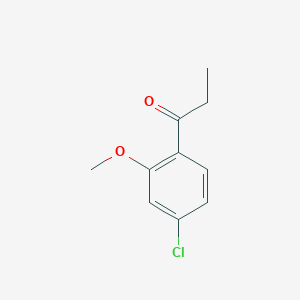
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)
![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)
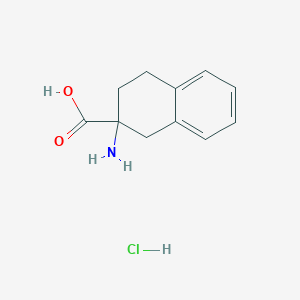

![1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3036587.png)
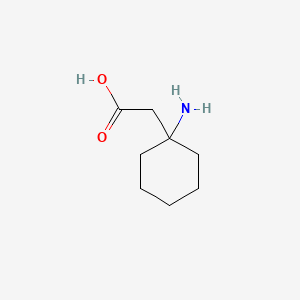

![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)
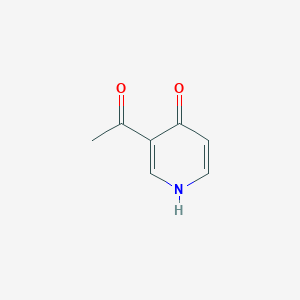
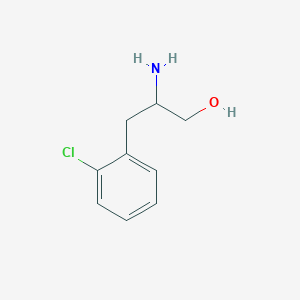
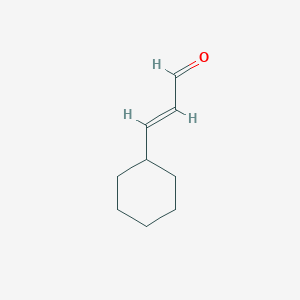
![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)
